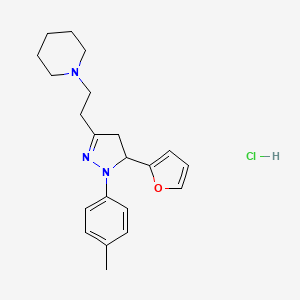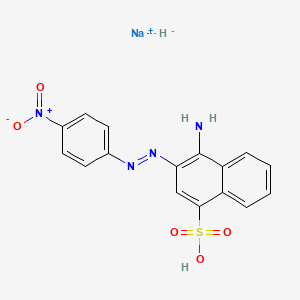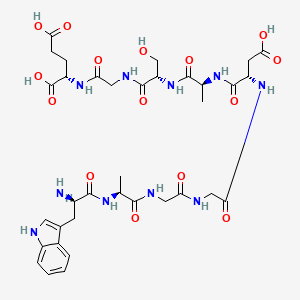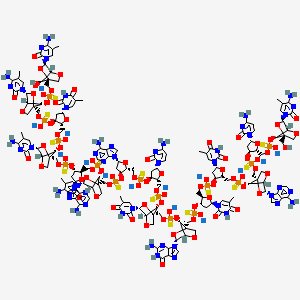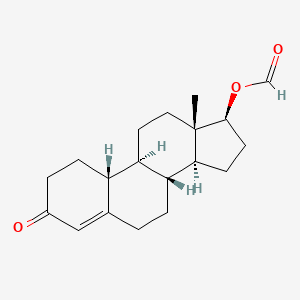
Nandrolone formate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nandrolone formate, also known as nandrolone carboxylate or nandrolone methanoate, is a synthetic anabolic-androgenic steroid (AAS) and a derivative of 19-nortestosterone (nandrolone). It is an androgen ester, specifically the C17β formate ester of nandrolone. This compound was never marketed but has been studied for its potential anabolic and androgenic activities .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of nandrolone formate typically involves the esterification of nandrolone with formic acid or its derivatives. The reaction is usually carried out under acidic conditions, using catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bond, followed by purification steps to isolate the desired product .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography to ensure high purity and yield of the final product.
化学反応の分析
Types of Reactions: Nandrolone formate undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into its corresponding ketone or carboxylic acid derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the formate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of catalysts or under basic conditions.
Major Products:
Oxidation: Formation of nandrolone ketone or carboxylic acid derivatives.
Reduction: Formation of dihydro nandrolone derivatives.
Substitution: Formation of nandrolone derivatives with different functional groups replacing the formate ester.
科学的研究の応用
Chemistry: Used as a model compound to study esterification and steroid chemistry.
Biology: Investigated for its effects on muscle growth and protein synthesis.
Medicine: Explored for its potential use in treating conditions like anemia, osteoporosis, and muscle wasting (cachexia).
作用機序
Nandrolone formate exerts its effects by binding to androgen receptors in target tissues. Once bound, the drug-receptor complex enters the nucleus and binds to specific nucleotide sequences of the chromosomal DNA, known as hormone response elements (HREs). This binding influences the transcriptional activity of certain genes, leading to the anabolic and androgenic effects observed with this compound. The primary molecular targets include androgen receptors in muscle and bone tissues .
類似化合物との比較
Nandrolone formate is part of a family of nandrolone esters, which include:
Nandrolone Decanoate: Known for its long duration of action and strong anabolic effects.
Nandrolone Phenylpropionate: Has a shorter duration of action compared to nandrolone decanoate but similar anabolic properties.
Nandrolone Cypionate: Another long-acting ester with similar applications in medicine and sports.
Uniqueness: this compound is unique due to its specific esterification with formic acid, which may influence its pharmacokinetic properties and duration of action compared to other nandrolone esters .
特性
CAS番号 |
38937-24-5 |
|---|---|
分子式 |
C19H26O3 |
分子量 |
302.4 g/mol |
IUPAC名 |
[(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] formate |
InChI |
InChI=1S/C19H26O3/c1-19-9-8-15-14-5-3-13(21)10-12(14)2-4-16(15)17(19)6-7-18(19)22-11-20/h10-11,14-18H,2-9H2,1H3/t14-,15+,16+,17-,18-,19-/m0/s1 |
InChIキー |
VTJPCIHYJUPQQW-ZOFHRBRSSA-N |
異性体SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC=O)CCC4=CC(=O)CC[C@H]34 |
正規SMILES |
CC12CCC3C(C1CCC2OC=O)CCC4=CC(=O)CCC34 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


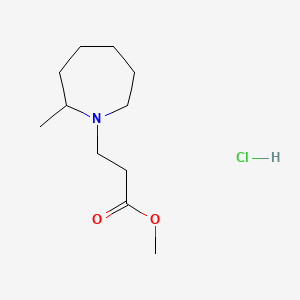
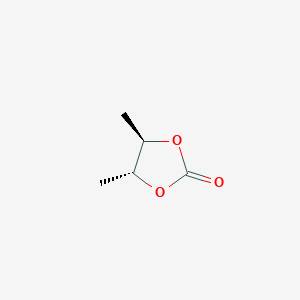
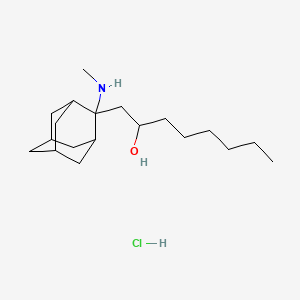
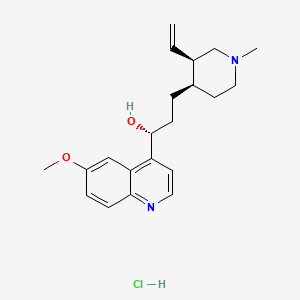
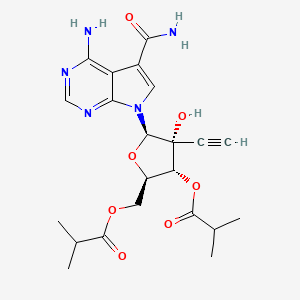
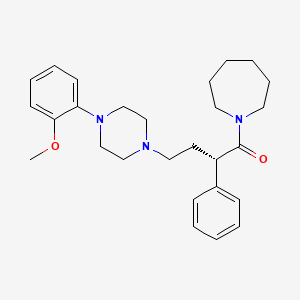

![(2R)-6-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid;hydrochloride](/img/structure/B12773499.png)
